N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 851079-50-0
VCID: VC4287906
InChI: InChI=1S/C19H18N4O3S/c1-13-9-14(2)11-15(10-13)21-18(24)12-27-19-20-7-8-22(19)16-3-5-17(6-4-16)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
SMILES: CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.44

N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 851079-50-0

Cat. No.: VC4287906

Molecular Formula: C19H18N4O3S

Molecular Weight: 382.44

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide - 851079-50-0

Specification

CAS No. 851079-50-0
Molecular Formula C19H18N4O3S
Molecular Weight 382.44
IUPAC Name N-(3,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C19H18N4O3S/c1-13-9-14(2)11-15(10-13)21-18(24)12-27-19-20-7-8-22(19)16-3-5-17(6-4-16)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
Standard InChI Key YRCAZDAWINDNRU-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C

Introduction

Synthesis

The synthesis of N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide likely involves the following steps:

  • Formation of the Imidazole Derivative:

    • The imidazole ring can be synthesized through cyclization reactions involving aldehydes, amines, and thiourea derivatives.

  • Thioether Bond Formation:

    • A nucleophilic substitution reaction using a thiol derivative (e.g., 2-mercaptoacetamide) and the imidazole derivative forms the thioether linkage.

  • Amide Coupling:

    • The coupling of the thioether intermediate with 3,5-dimethylphenylamine produces the final acetamide compound.

These steps are typically carried out under controlled conditions using catalysts or activating agents to enhance reaction efficiency.

Spectroscopic Characterization

The compound can be characterized using standard spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide insights into the chemical environment of hydrogens and carbons in the molecule.

    • Expected signals include aromatic proton shifts for both phenyl rings and characteristic shifts for the imidazole protons.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as the nitro group (strong absorption near 1500 cm1^{-1}) and amide group (C=O stretch around 1650 cm1^{-1}).

Potential Applications

Given its structural features, this compound may exhibit diverse biological activities:

  • Antimicrobial Activity:

    • Imidazole derivatives are known for their antifungal and antibacterial properties due to their ability to interfere with microbial enzymes.

  • Anticancer Potential:

    • Nitroaromatic compounds often demonstrate cytotoxicity against cancer cells by inducing oxidative stress or DNA damage.

  • Drug Design:

    • The combination of an imidazole ring with a nitro group suggests potential as a pharmacophore for enzyme inhibition or receptor binding.

  • Molecular Docking Studies:

    • Computational studies can predict its binding affinity to biological targets such as enzymes or receptors involved in inflammation or infection pathways.

Comparative Data Table

PropertyDetails
Molecular FormulaC18H18N4O2S
Functional GroupsAcetamide, Imidazole, Nitro, Thioether
Synthesis StepsImidazole formation → Thioether linkage → Amide coupling
Spectroscopic TechniquesNMR, IR, MS
Potential ApplicationsAntimicrobial, Anticancer, Drug Design

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